An In-depth Technical Guide to [4-(Trifluoromethoxy)cyclohexyl]methanol: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to [4-(Trifluoromethoxy)cyclohexyl]methanol: A Key Building Block for Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of [4-(trifluoromethoxy)cyclohexyl]methanol, a fluorinated aliphatic alcohol increasingly recognized for its utility as a structural motif in medicinal chemistry. We will delve into the unique physicochemical properties conferred by the trifluoromethoxy group and the cyclohexyl scaffold, offering insights into its strategic application in drug design. This document provides a detailed profile of the molecule, an illustrative synthesis protocol grounded in established chemical principles, and a discussion of its potential in developing next-generation therapeutics. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated building blocks in their discovery programs.
The Strategic Role of Fluorinated Aliphatic Scaffolds
The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] While aromatic fluorine substitution is well-established, the use of fluorinated aliphatic scaffolds like [4-(trifluoromethoxy)cyclohexyl]methanol offers a distinct set of advantages.
The Trifluoromethoxy Group: A Bioactive Modifier
The trifluoromethoxy (-OCF3) group is a powerful tool for molecular design. Unlike the more common trifluoromethyl (-CF3) group, the -OCF3 moiety acts as a lipophilic hydrogen bond acceptor and is metabolically more stable. Its introduction into a molecule can significantly enhance membrane permeability and resist enzymatic degradation, thereby improving bioavailability and pharmacokinetic profiles.[1] The strong electron-withdrawing nature of the -OCF3 group can also modulate the pKa of nearby functionalities, which is critical for optimizing drug-receptor interactions.
The Cyclohexyl Scaffold: A Non-Aromatic Bioisostere
The saturated cyclohexyl ring provides a three-dimensional, non-planar scaffold that can serve as a bioisosteric replacement for aromatic rings. This is particularly advantageous for escaping the flatland of aromatic systems, allowing for more precise probing of complex protein binding pockets and potentially reducing off-target effects associated with planar molecules. Its conformational flexibility allows it to adopt various chair and boat forms, which can be crucial for achieving an optimal binding conformation.
Core Compound Profile
Chemical Structure and Stereoisomerism
[4-(Trifluoromethoxy)cyclohexyl]methanol is a disubstituted cyclohexane, which gives rise to cis and trans stereoisomers. The relative orientation of the hydroxymethyl (-CH2OH) and trifluoromethoxy (-OCF3) groups can significantly influence the molecule's overall shape, polarity, and how it interacts with biological targets. The trans isomer is often thermodynamically more stable due to both bulky groups occupying equatorial positions, minimizing steric strain. Commercially available materials may be a mixture of isomers or a specific stereoisomer, such as trans-[4-(trifluoromethoxy)cyclohexyl]methanol (CAS No. 2231665-20-4).[3][4]
-
Chemical Name: [4-(Trifluoromethoxy)cyclohexyl]methanol
-
CAS Number: 1935442-68-4 (for isomer mixture)[5]
-
InChI Key: JPAAGYKFUZGSPG-UHFFFAOYSA-N
Physicochemical and Safety Data
The following table summarizes key quantitative data for [4-(trifluoromethoxy)cyclohexyl]methanol.
| Property | Value | Source(s) |
| Molecular Weight | 198.19 g/mol | [5] |
| Physical Form | Liquid | |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | Store at room temperature or under refrigeration, in a dry, well-ventilated place.[5] | |
| Signal Word | Warning | [6] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [6] |
Synthesis and Purification: A Practical Workflow
Retrosynthetic Analysis and Strategy
While multiple synthetic routes are conceivable, a robust and common strategy for preparing primary alcohols is the reduction of a corresponding carboxylic acid ester. This approach is favored for its high yields and the ready availability of powerful and selective reducing agents. Our retrosynthetic analysis identifies ethyl 4-(trifluoromethoxy)cyclohexanecarboxylate as a suitable precursor, which can be reduced to the target alcohol.
The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent the violent decomposition of the hydride reagent.
Illustrative Synthesis Protocol: Reduction of Ethyl 4-(Trifluoromethoxy)cyclohexanecarboxylate
This protocol is a self-validating system. Successful synthesis relies on the rigorous exclusion of water and careful control of the reaction temperature, particularly during the quenching step.
Reagents and Equipment:
-
Ethyl 4-(trifluoromethoxy)cyclohexanecarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
-
Standard glassware for extraction and distillation/chromatography
Step-by-Step Methodology:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried three-neck round-bottom flask with a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the ester.
-
Substrate Addition: Dissolve ethyl 4-(trifluoromethoxy)cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up/Quenching (Fieser method): Cautiously cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.
-
Filtration and Extraction: Stir the resulting slurry for 30 minutes until a white, granular precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude alcohol can be further purified by flash column chromatography on silica gel or by vacuum distillation to afford the final [4-(trifluoromethoxy)cyclohexyl]methanol as a clear liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of [4-(trifluoromethoxy)cyclohexyl]methanol.
Characterization Strategy
The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:
-
¹H NMR: Expected signals include a multiplet for the CH-O proton, a doublet for the CH₂-O protons, and complex multiplets for the remaining cyclohexane protons.
-
¹³C NMR: Resonances for the CH₂OH carbon, the CH-OCF₃ carbon, the cyclohexane ring carbons, and a characteristic quartet for the CF₃ carbon due to C-F coupling.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group.
-
Mass Spectrometry: The molecular ion peak (M+) or related fragments (e.g., [M+H]+) confirming the molecular weight of 198.19 g/mol .[5]
-
Infrared (IR) Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region characteristic of the O-H stretch of the alcohol, and C-O and C-F stretching bands.
Applications in Drug Development
[4-(Trifluoromethoxy)cyclohexyl]methanol is not an active pharmaceutical ingredient itself but rather a valuable building block for constructing more complex molecules. Its bifunctional nature—a primary alcohol for further chemical elaboration and a stable, lipophilic -OCF₃ group—makes it highly attractive.
-
Scaffold Elaboration: The primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted to amines, ethers, and esters, allowing for its incorporation into a wide variety of molecular architectures.
-
Improving DMPK Properties: It can be introduced into a lead compound to replace a metabolically labile group, enhance lipophilicity, or provide a 3D vector to explore new binding interactions, ultimately improving the drug metabolism and pharmacokinetics (DMPK) profile of a drug candidate.
-
Patent Literature Precedent: Related structures, such as those containing a 4-(trifluoromethoxy)phenyl or 4-(trifluoromethyl)cyclohexyl moiety, are found in patents for a range of therapeutic targets, including cholesterol ester transfer protein (CETP) inhibitors, highlighting the value of these motifs in drug discovery.[8]
Conclusion
[4-(Trifluoromethoxy)cyclohexyl]methanol represents a confluence of desirable traits for modern drug discovery: the metabolic stability and unique electronic properties of the trifluoromethoxy group combined with the three-dimensional, non-aromatic nature of the cyclohexyl scaffold. Its utility as a versatile building block provides medicinal chemists with a powerful tool to optimize lead compounds, enhance pharmacokinetic profiles, and develop novel therapeutics with improved efficacy and safety. As the demand for more sophisticated and structurally diverse drug candidates grows, the strategic application of such fluorinated aliphatic intermediates will undoubtedly continue to expand.
References
-
PubChem. [4-(Trifluoromethyl)cyclohexyl]methanol | C8H13F3O | CID 44228198. [Link]
-
PubChemLite. [4-(trifluoromethyl)cyclohexyl]methanol (C8H13F3O). [Link]
-
Synthonix. trans-(4-(Trifluoromethyl)cyclohexyl)methanol - [T47072]. [Link]
-
Next Peptide. 2231665-20-4 | Trans-[4-(trifluoromethoxy)cyclohexyl]methanol. [Link]
-
PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. [Link]
- Google Patents. US8841478B2 - Method for preparing trans-{4-[(alkylamino) methyl]- cyclohexyl}acetic acid ester.
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. Trans-4-(trifluoromethoxy)cyclohexyl]methanol | 2231665-20-4 [chemicalbook.com]
- 4. Trans-4-(trifluoromethoxy)cyclohexyl]methanol 97% | CAS: 2231665-20-4 | AChemBlock [achemblock.com]
- 5. [4-(trifluoromethoxy)cyclohexyl]methanol 97% | CAS: 1935442-68-4 | AChemBlock [achemblock.com]
- 6. achmem.com [achmem.com]
- 7. 1935442-68-4|(4-(Trifluoromethoxy)cyclohexyl)methanol|BLD Pharm [bldpharm.com]
- 8. US8841478B2 - Method for preparing trans-{4-[(alkylamino) methyl]- cyclohexyl}acetic acid ester - Google Patents [patents.google.com]
